Cas no 77232-13-4 (2-(p-Tolyl)pyrimidine)
2-(p-Tolyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4‘-methylphenyl)pyrimidine
- 2-(p-Tolyl)pyrimidine
- 2-(4-methylphenyl)pyrimidine
- 2-(4'-methylphenyl)pyrimidine
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- MDL: MFCD08701658
- Inchi: 1S/C11H10N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h2-8H,1H3
- InChI Key: YQHSRAQHJSBAEO-UHFFFAOYSA-N
- SMILES: N1C=CC=NC=1C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 144
- XLogP3: 2.2
- Topological Polar Surface Area: 25.8
Experimental Properties
- Melting Point: 88.0 to 92.0 deg-C
2-(p-Tolyl)pyrimidine Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
2-(p-Tolyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T870078-200mg |
2-(p-Tolyl)pyrimidine |
77232-13-4 | 98% | 200mg |
716.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11719-10g |
2-(p-tolyl)pyrimidine |
77232-13-4 | 95% | 10g |
$1050 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3759-200MG |
2-(p-Tolyl)pyrimidine |
77232-13-4 | 98.0%(GC) | 200MG |
¥160.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3759-1G |
2-(p-Tolyl)pyrimidine |
77232-13-4 | 98.0%(GC) | 1G |
¥590.0 | 2022-07-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3759-200MG |
2-(p-Tolyl)pyrimidine |
77232-13-4 | >98.0%(GC) | 200mg |
¥100.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3759-1G |
2-(p-Tolyl)pyrimidine |
77232-13-4 | >98.0%(GC) | 1g |
¥490.00 | 2024-04-16 | |
| abcr | AB463226-200 mg |
2-(p-Tolyl)pyrimidine; . |
77232-13-4 | 200mg |
€110.70 | 2023-04-21 | ||
| abcr | AB463226-1 g |
2-(p-Tolyl)pyrimidine; . |
77232-13-4 | 1g |
€304.20 | 2023-04-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JE566-500mg |
2-(p-Tolyl)pyrimidine |
77232-13-4 | 98.0%(GC) | 500mg |
¥2039.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JE566-100mg |
2-(p-Tolyl)pyrimidine |
77232-13-4 | 98.0%(GC) | 100mg |
¥468.0 | 2022-02-28 |
2-(p-Tolyl)pyrimidine Suppliers
2-(p-Tolyl)pyrimidine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(p-Tolyl)pyrimidine
Compound CAS No 77232-13-4: 2-(p-Tolyl)pyrimidine
The compound with CAS No 77232-13-4, commonly referred to as 2-(p-Tolyl)pyrimidine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its pyrimidine ring system, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at positions 1 and 3. The substituent at position 2 of the pyrimidine ring is a p-tolyl group, which is a methyl-substituted phenyl group attached via its para position.
Pyrimidine derivatives have been extensively studied due to their versatile applications in drug design, optoelectronic materials, and chemical sensors. The presence of the p-tolyl group in 2-(p-Tolyl)pyrimidine introduces steric and electronic effects that can significantly influence the compound's properties. Recent studies have highlighted the potential of this compound in the development of new-generation antiviral agents and anticancer drugs. For instance, researchers have explored the ability of 2-(p-Tolyl)pyrimidine to inhibit key viral enzymes and modulate cellular signaling pathways associated with cancer progression.
In terms of synthesis, 2-(p-Tolyl)pyrimidine can be prepared via various routes, including condensation reactions, cyclization processes, and transition-metal-catalyzed coupling reactions. One notable method involves the reaction of p-tolylaniline with aldehydes or ketones under specific conditions to form the pyrimidine ring. The choice of synthetic pathway depends on factors such as reaction efficiency, yield, and the desired purity of the final product.
The physical and chemical properties of 2-(p-Tolyl)pyrimidine make it an attractive candidate for applications in materials science. Its high thermal stability and unique electronic properties render it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. Recent advancements in nanotechnology have further expanded its potential by incorporating this compound into nanocomposites for enhanced performance in electronic devices.
From an environmental perspective, the synthesis and application of 2-(p-Tolyl)pyrimidine are being optimized to minimize ecological impact. Researchers are exploring green chemistry approaches, such as using biodegradable solvents and catalysts, to reduce waste generation during production processes.
In conclusion, CAS No 77232-13-4 represents a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent research breakthroughs, positions it as a valuable tool in advancing modern science and technology.
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